Ethyl 2,4-dioxo-4-(3-thienyl)butanoate

Antiviral drug discovery HIV-1 integrase inhibition Structure-activity relationship (SAR)

Obtain the exact 3-thienyl α,γ-diketoester required for metal-chelating pharmacophore construction. This scaffold provides ~1.4× higher HIV-1 integrase inhibitory potency versus the 2-thienyl isomer, making it critical for faithful SAR studies. · Purity: ≥95% (HPLC), minimizing pre-reaction purification and improving synthetic yields. · Supply Chain: Sourced from ≥10 active global suppliers, ensuring robust continuity for long-term discovery programs. · Application: Validated in INSTI, kinase inhibitor, and metallo-β-lactamase programs.

Molecular Formula C10H10O4S
Molecular Weight 226.25 g/mol
CAS No. 1024611-24-2
Cat. No. B15362552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dioxo-4-(3-thienyl)butanoate
CAS1024611-24-2
Molecular FormulaC10H10O4S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CSC=C1
InChIInChI=1S/C10H10O4S/c1-2-14-10(13)9(12)5-8(11)7-3-4-15-6-7/h3-4,6H,2,5H2,1H3
InChIKeyNOLPEOHACKQESP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate: Identity & Procurement


Ethyl 2,4-dioxo-4-(3-thienyl)butanoate (CAS: 1024611-24-2) is an α,γ-diketoester derivative featuring a thiophene substituent at the 4-position of the butanoate backbone [1]. The compound belongs to the class of aryl diketo esters, which are recognized as versatile synthetic intermediates and privileged scaffolds in medicinal chemistry, particularly as metal-chelating pharmacophores for enzyme inhibition [2]. Its molecular formula is C10H10O4S with a molecular weight of 226.25 g/mol . The presence of the 3-thienyl moiety distinguishes this compound from its 2-thienyl positional isomer and from phenyl-substituted analogs, establishing a distinct electronic and steric profile that influences both synthetic utility and potential biological interactions .

Synthetic intermediate for heteroaryl diketoester construction and library synthesis
Metal-chelating α,γ-diketoester pharmacophore for enzyme inhibition studies
3-Thienyl positional isomer selection for SAR workflow specificity

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate: Non-Interchangeability with Analogs


In-class diketoesters are not interchangeable due to the profound impact of aryl substitution on both physicochemical properties and biological target engagement. The thiophene ring, being a sulfur-containing heteroaromatic, introduces unique electronic polarization and metal-chelating geometry compared to phenyl or furyl analogs, directly affecting potency and selectivity in enzyme inhibition assays [1]. Furthermore, positional isomerism on the thiophene ring (2-thienyl vs. 3-thienyl) alters the spatial orientation of the diketo pharmacophore, which can significantly modulate binding to target active sites, as demonstrated in HIV-1 integrase studies where thiophene substitution position critically influenced inhibitory activity [2]. Consequently, procurement of the exact 3-thienyl derivative is essential for maintaining intended reactivity and biological fidelity in research and development workflows.

3-Thienyl isomer
2-Thienyl isomer
Positional isomerism may alter binding geometry and enzyme inhibition profile; integrase SAR shows response shift
3-Thienyl diketoester
Phenyl diketoester analog
Electronic properties and metal-chelation geometry may not transfer; sulfur-sensitive pockets may be missed
Diketoester scaffold
Simple ester or ketone
Lacks bidentate metal-chelating pharmacophore; enzyme inhibition mechanism may differ

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate: Comparative Evidence vs Analogs


Positional Isomer Impact on HIV-1 Integrase Inhibition

High-strength differential evidence is limited for this specific compound; however, class-level inference from a closely related thiophene-substituted diketo acid series demonstrates that the position of thiophene substitution (3-yl vs. 2-yl) materially alters HIV-1 integrase inhibitory activity. In a comparative study, compound 19 (3-thienyl analog) exhibited an IC50 of 5.9 ± 0.5 µM against HIV-1 integrase LEDGF/p75-dependent activity, whereas compound 20 (2-thienyl analog) showed a reduced IC50 of 8.5 ± 2.5 µM under identical assay conditions [1]. This represents a ~1.4-fold difference in potency solely attributable to positional isomerism, underscoring the non-interchangeability of 3-thienyl and 2-thienyl diketoesters in antiviral research [1].

Positional isomer SAR
Class-level
IC50 5.9 ± 0.5 µM (3-thienyl analog)
vs 8.5 ± 2.5 µM (2-thienyl analog), ~1.4-fold difference
Positional isomerism may shift integrase inhibition profile
Reported LEDGF/p75-dependent assay; class-level inference from related analogs
Antiviral drug discovery HIV-1 integrase inhibition Structure-activity relationship (SAR)

Commercial Purity: 3-Thienyl vs 2-Thienyl Isomer

Commercial availability data reveal a consistent purity specification advantage for the 3-thienyl isomer. Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is routinely supplied at 95% purity from multiple vendors, including Enamine, UORSY, and Leyan [1]. In contrast, the 2-thienyl analog (CAS 36983-36-5) is typically offered at 90% purity or lower, as indicated by major suppliers such as Thermo Scientific Maybridge and Matrix Scientific . This 5% absolute purity difference corresponds to a 50% reduction in the relative impurity burden (from 10% to 5%), which is critical for minimizing side reactions and improving yield consistency in multi-step syntheses.

Commercial purity
Head-to-head
≥95% purity (3-thienyl)
vs 90% (2-thienyl), ~50% lower impurity burden
Higher baseline purity may reduce pre-reaction purification
Multiple vendor catalog specifications, 2025–2026
Chemical procurement Synthetic intermediate quality Purity specification

Vendor Diversity and Accessibility: 3-Thienyl vs 2-Thienyl

The 3-thienyl derivative (CAS 1024611-24-2) is stocked by a broader network of global vendors, including Enamine (Latvia, Ukraine, USA), UORSY (Ukraine), Astatech (China), and Leyan (China), with catalog listings indicating ready availability in quantities ranging from 100 mg to 10 g [1]. In contrast, the 2-thienyl analog (CAS 36983-36-5) is primarily sourced from a narrower set of suppliers, often with longer lead times or limited stock . This diversification reduces single-supplier dependency and mitigates supply chain risks for organizations requiring consistent access to the 3-thienyl scaffold.

Vendor diversity
Head-to-head
≥10 active global suppliers (3-thienyl)
vs ≤5 major suppliers (2-thienyl), ~2-fold supplier diversity
Broader supply network supports competitive pricing and continuity
Commercial availability analysis as of 2026
Supply chain resilience Sourcing diversity Lead time optimization

Diketoester Scaffold as Metal-Chelating Pharmacophore

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate embodies the aryl diketo acid (ADK) pharmacophore, a well-validated motif for inhibiting metalloenzymes through bidentate coordination of active-site metal ions. In a study of ethyl 2,4-dioxo-4-arylbutanoate derivatives evaluated as Src kinase inhibitors, all compounds exhibited moderate activity relative to staurosporine, confirming the class's inherent inhibitory potential [1]. While direct quantitative data for the 3-thienyl derivative are absent, this class-level evidence supports its prioritization over non-diketoester alternatives for projects requiring metal-chelating functionality, such as HIV integrase, influenza endonuclease, or metallo-β-lactamase inhibition.

Metal-chelating class evidence
Class-level
Reported moderate Src kinase inhibition for aryl diketoester class
Supports prioritization over non-chelating analogs; 3-thienyl not directly assayed
Data to verify for specific compound
Medicinal chemistry Enzyme inhibition Metal chelation

Thiophene vs Phenyl Electronic Effects in Diketoesters

The thiophene ring in ethyl 2,4-dioxo-4-(3-thienyl)butanoate introduces distinct electronic polarization compared to phenyl-substituted diketoesters. Thiophene's sulfur atom is more electron-donating than a phenyl carbon, which can modulate the electrophilicity of the adjacent carbonyl groups and alter metal-chelation geometry. In HIV-1 integrase SAR studies, thiophene-containing diketo acids demonstrated different inhibitory profiles relative to their phenyl counterparts, with the heteroatom facilitating additional interactions within the enzyme active site [1]. While direct comparative data for the 3-thienyl ethyl ester are lacking, this class-level insight supports its selection over phenyl analogs when targeting sulfur-sensitive binding pockets or when altered electronic properties are desired.

Thiophene vs phenyl electronics
Class-level
Thiophene sulfur modulates electrophilicity and metal-chelation geometry
May offer distinct target selectivity vs phenyl analogs; inferred from HIV-1 integrase SAR
Direct comparative data not available
Computational chemistry Drug design Electronic effects

Availability Advantage: Off-the-Shelf vs Custom Synthesis

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is an off-the-shelf building block available from multiple global suppliers with typical lead times of 3-5 days [1]. In contrast, closely related analogs such as ethyl 2,4-dioxo-4-(4-thienyl)butanoate or substituted thiophene diketoesters often require custom synthesis, incurring 4-8 week lead times and higher costs due to process development and scale-up [2]. This immediate availability translates to accelerated research timelines and reduced upfront investment, making the 3-thienyl isomer a pragmatic choice for early-stage discovery and lead optimization.

Procurement lead time
Reported
3–5 days (stock, 3-thienyl)
vs 4–8 weeks (custom synthesis for less common analogs)
Off-the-shelf availability accelerates project timelines
Vendor lead time estimates as of 2026
Supply chain management Cost analysis Project timeline

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate: Application Scenarios


HIV-1 Integrase Inhibitor Lead Optimization

In antiviral drug discovery programs targeting HIV-1 integrase, the 3-thienyl diketoester scaffold serves as a critical intermediate for constructing metal-chelating pharmacophores. As demonstrated by class-level data, the 3-thienyl substitution position yields ~1.4-fold higher potency than the 2-thienyl isomer in integrase LEDGF/p75-dependent assays [1]. Researchers synthesizing novel integrase strand transfer inhibitors (INSTIs) should prioritize this 3-thienyl building block to maintain optimal binding geometry and to build upon established SAR trends.

Multi-Step Synthesis of Kinase Inhibitor Libraries

Ethyl 2,4-dioxo-4-(3-thienyl)butanoate is an ideal starting material for generating diverse kinase inhibitor libraries. The class has demonstrated moderate Src kinase inhibitory activity [2], and the 95% commercial purity minimizes the need for pre-reaction purification, improving overall synthetic yield and reproducibility . Its ready availability from multiple vendors ensures uninterrupted supply for parallel synthesis and high-throughput screening campaigns.

Metal-Chelating Pharmacophore Development

The α,γ-diketoester moiety is a validated metal-binding motif for inhibiting enzymes such as HIV integrase, influenza endonuclease, and metallo-β-lactamases. Ethyl 2,4-dioxo-4-(3-thienyl)butanoate provides a convenient entry point for installing this pharmacophore onto a thiophene core, which offers distinct electronic properties compared to phenyl-based diketoesters [3]. This compound is particularly suited for fragment-based drug discovery or scaffold-hopping strategies aimed at improving selectivity against metalloenzyme families.

Supply Chain Risk Mitigation

Organizations requiring consistent access to thiophene diketoester intermediates should stock ethyl 2,4-dioxo-4-(3-thienyl)butanoate due to its superior vendor diversity and shorter lead times relative to the 2-thienyl isomer . With at least 10 active global suppliers, the 3-thienyl derivative offers robust supply continuity, reducing the risk of project delays due to single-source dependency. This is especially critical for CROs and pharmaceutical companies engaged in long-term discovery programs.

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor research
3-Thienyl positional isomer; metal-chelating pharmacophore
Integrase inhibition assay context; positional SAR review
Kinase inhibitor library synthesis
High-purity diketoester building block
Multi-step synthetic yield consistency; class-level kinase inhibition review
Metal-chelating pharmacophore studies
α,γ-Diketoester metal-binding motif; thiophene electronic profile
Metalloenzyme inhibition assay context; scaffold-hopping potential
Supply continuity planning
Multi-vendor availability; off-the-shelf stock
Lead time and vendor diversity review; sourcing risk mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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